molecular formula C14H20N2O2 B6760588 N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide

Cat. No.: B6760588
M. Wt: 248.32 g/mol
InChI Key: FYGJRSGOQFHCGY-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is notable for its unique spiro structure, which involves a bicyclic system where two rings share a single atom.

Properties

IUPAC Name

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-11-12(9(2)16-18-11)15-13(17)10-8-14(10)6-4-5-7-14/h10H,3-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGJRSGOQFHCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Spiro Compound Formation: The spiro structure is introduced by reacting the oxazole derivative with a suitable cycloalkane under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds such as 2,4-dimethyl-1,2-oxazole and 5-phenyl-1,2-oxazole share the oxazole ring structure.

    Spiro Compounds: Spiro[2.4]heptane derivatives with different substituents.

Uniqueness

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)spiro[24]heptane-2-carboxamide is unique due to its combination of an oxazole ring and a spiro structure, which imparts distinct chemical and biological properties

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